![molecular formula C17H17N3O3 B2465768 N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 109502-59-2](/img/structure/B2465768.png)
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide, also known as CI994, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its role in inhibiting histone deacetylase (HDAC) enzymes, which are known to play a crucial role in the regulation of gene expression.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds bearing the sulfamoyl moiety, similar in reactivity to the cyanocyclohexyl and dioxoisoindolyl groups, have been synthesized for use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Structural and Analytical Studies
Structural and analytical studies on derivatives structurally related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide have been conducted to understand their molecular properties and interactions. Rani et al. (2015) characterized N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide through IR, and single-crystal X-ray diffraction, followed by a detailed Hirshfeld surface analysis. These studies provide insights into the molecular interactions and stability of such compounds (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with potential pharmacological applications is another area of interest. For example, compounds with the N-(silatran-1-ylmethyl)acetamide structure have been prepared and evaluated for their muscarinic agonist activity, demonstrating their potential in medicinal chemistry research (Pukhalskaya et al., 2010).
Anti-proliferative and Anti-inflammatory Agents
Some novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety have shown anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Hekal, Ali, & Abu El‐Azm, 2020). Similarly, derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido have been evaluated for anti-inflammatory activity, showcasing the versatility of this moiety in developing new pharmacological agents (Nikalje, Hirani, & Nawle, 2015).
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSYNBHVFCVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.